6β-Hydroxyandrosterone (available to WADA laboratories only)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

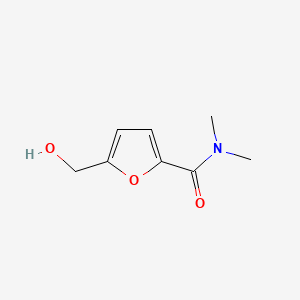

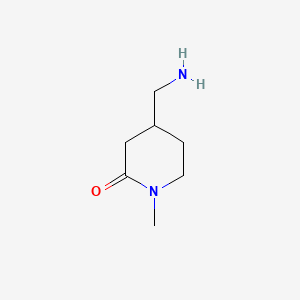

6β-Hydroxyandrosterone is identified as a glucuronide of androgenic anabolic steroids. It is used in doping control studies to detect the misuse of testosterone .

Synthesis Analysis

The synthesis of 6β-Hydroxyandrosterone involves a stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach . The four possible glucuronides of 6β-Hydroxyandrosterone were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

The molecular structure of 6β-Hydroxyandrosterone was characterized by nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6β-Hydroxyandrosterone include the introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6β-Hydroxyandrosterone were analyzed using gas chromatography (tandem) mass spectrometry (GC-MS(/MS)) methods . The exact physical and chemical properties are not clearly mentioned in the available literature.

Aplicaciones Científicas De Investigación

Detection of Testosterone Misuse

6β-Hydroxyandrosterone is used in the synthesis of 3α,6β-Dihydroxyandrostan-17-one 3-Glucuronides, which are used for the detection of testosterone misuse . These glucuronide conjugates are identified as long-term markers of endogenous androgenic anabolic steroid abuse in doping control studies .

Doping Control Studies

The resistance of 6β-Hydroxyandrosterone glucuronide conjugates to enzymatic hydrolysis by E. coli β-glucuronidase makes them valuable in doping control studies . They may be missed by conventional GC-MS analysis protocols, and one promising strategy to quantify these markers is by direct methods .

Biomarkers of Testosterone Misuse

6β-Hydroxyandrosterone and its glucuronide conjugates have been identified as useful biomarkers of testosterone and other endogenous steroid misuse . They are resistant to enzymatic hydrolysis and can be detected in urine .

Screening for Endogenous Anabolic Androgenic Steroid Misuse

The project funded by WADA aimed to evaluate the potential of 6β-Hydroxyandrosterone (6OH-A-3G) and its glucuronide conjugates for the screening of endogenous anabolic androgenic steroid misuse .

Detection of Testosterone Administration

A preliminary metabolomic study showed the presence of a marker (code M170T298) which is a potential urinary marker for testosterone administration . The characterization, elucidation, and synthesis of this marker are required .

Detection of Testosterone Misuse in Different Scenarios

The usefulness of 6β-Hydroxyandrosterone and its glucuronide conjugates was tested in three scenarios: oral administration, intramuscular administration, and gel administration . After oral administration of testosterone undecanoate, four markers containing either 6β-Hydroxyandrosterone or its glucuronide conjugates presented detection windows larger for all volunteers than those obtained by T/E and comparable to those reported by using cysteinyl metabolites .

Direcciones Futuras

The synthesis and the elucidation of the exact structure of the metabolites of 6β-Hydroxyandrosterone are crucial steps for the development of analytical methods. These methods can be used to explore their role in testosterone metabolism and their potential usefulness as biomarkers of testosterone misuse .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6β-Hydroxyandrosterone involves the conversion of a commercially available starting material, dehydroepiandrosterone (DHEA), to the target compound through a series of chemical reactions.", "Starting Materials": [ "Dehydroepiandrosterone (DHEA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methyl tert-butyl ether (MTBE)", "Sodium chloride (NaCl)", "Potassium carbonate (K2CO3)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "DHEA is first treated with NaOH and CH3OH to form the sodium salt of DHEA.", "The sodium salt of DHEA is then reacted with HCl to form 5-androstene-3β,17β-diol.", "5-Androstene-3β,17β-diol is then reacted with NaHCO3 and MTBE to form 5-androstene-3β,17β-diol diacetate.", "5-Androstene-3β,17β-diol diacetate is then hydrogenated using H2 and Pd/C catalyst to form 5α-androstane-3β,17β-diol.", "5α-Androstane-3β,17β-diol is then reacted with NaOH and K2CO3 to form 6β-Hydroxyandrosterone." ] } | |

Número CAS |

152886-16-3 |

Nombre del producto |

6β-Hydroxyandrosterone (available to WADA laboratories only) |

Fórmula molecular |

C19H30O3 |

Peso molecular |

306.446 |

Nombre IUPAC |

(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |

Clave InChI |

ACXNWFRSEGWJGF-MLQQIXETSA-N |

SMILES |

CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |

Sinónimos |

6β-Hydroxyandrosterone (available to WADA laboratories only) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)